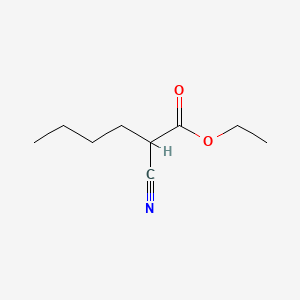
Ethyl 2-cyanohexanoate
Cat. No. B1594776
Key on ui cas rn:
7391-39-1
M. Wt: 169.22 g/mol
InChI Key: YMUSKLAPOQSFAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05232624
Procedure details


323 g of butyraldehyde and 422 g of ethyl cyanoacetate are dissolved in 750 ml of glacial acetic acid, 15 g of piperidine are added, and the reaction mixture is stirred, during which it warms to about 55° C. After the reaction mixture has been cooled to room temperature, 20 g of 5% Pd-C catalyst are added, and the mixture is then hydrogenated at 30° and an H2 pressure of 2 bar until the calculated amount of hydrogen has been taken up (about 7 hours). After the catalyst has been separated off, the hydrogenation solution is evaporated on a rotary evaporator, the residue is taken up in..methyl tertiary-butyl ether (MTB ether), and the solution is washed by shaking twice with water and subsequently with 5% NaHCO3 solution. The organic phase is dried and evaporated. The residue is distilled in vacuo (2×10-2 mbar) (62° C. to 78°), to give ethyl 2-butylcyanoacetate.






Identifiers


|
REACTION_CXSMILES
|
[CH:1](=O)[CH2:2][CH2:3][CH3:4].[C:6]([CH2:8][C:9]([O:11][CH2:12][CH3:13])=[O:10])#[N:7].N1CCCCC1.[H][H]>C(O)(=O)C.[Pd]>[CH2:1]([CH:8]([C:6]#[N:7])[C:9]([O:11][CH2:12][CH3:13])=[O:10])[CH2:2][CH2:3][CH3:4]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
323 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)=O
|
|
Name
|
|
|
Quantity
|
422 g
|
|
Type
|
reactant
|
|
Smiles
|
C(#N)CC(=O)OCC
|
|
Name
|
|
|
Quantity
|
750 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)O
|
Step Two
|
Name
|
|
|
Quantity
|
15 g
|
|
Type
|
reactant
|
|
Smiles
|
N1CCCCC1
|
Step Four
|
Name
|
|
|
Quantity
|
20 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd]
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the reaction mixture is stirred, during which it
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
warms to about 55° C
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is then hydrogenated at 30°
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
(about 7 hours)
|
|
Duration
|
7 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After the catalyst has been separated off
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the hydrogenation solution is evaporated on a rotary evaporator
|
WASH
|
Type
|
WASH
|
|
Details
|
methyl tertiary-butyl ether (MTB ether), and the solution is washed
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
by shaking twice with water and subsequently with 5% NaHCO3 solution
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The organic phase is dried
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
The residue is distilled in vacuo (2×10-2 mbar) (62° C. to 78°)
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CCC)C(C(=O)OCC)C#N
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
